

Topic: Predicted NMR and Mass Spectrometry of 4-Benzothiazoleacetic acid

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Compound of Interest

Compound Name: 4-Benzothiazoleacetic acid

Cat. No.: B149002

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Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the benzothiazole scaffold is of significant interest due to its wide range of biological activities and applications. **4-Benzothiazoleacetic acid**, a derivative of this core structure, represents a key synthetic intermediate and a potential pharmacophore. Its unambiguous structural characterization is paramount for ensuring the integrity of research and development pipelines. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-Benzothiazoleacetic acid**. Moving beyond mere data points, we will delve into the causal chemical principles governing the spectral outcomes and outline robust, self-validating experimental protocols for its analysis.

Molecular Structure and Spectroscopic Overview

The first step in any analytical endeavor is a thorough understanding of the analyte's structure. **4-Benzothiazoleacetic acid** ($C_9H_7NO_2S$, Molecular Weight: 193.22 g/mol) possesses a unique arrangement of functional groups that will dictate its spectral signature. The structure consists of a bicyclic benzothiazole system, with an acetic acid moiety attached at the C4 position of the benzene ring.

Key Structural Features for Analysis:

- Aromatic Protons: An ABC spin system on the benzene ring.

- Heteroaromatic Proton: A lone proton on the thiazole ring.
- Aliphatic Protons: A methylene (-CH₂-) bridge.
- Acidic Proton: A labile carboxylic acid proton (-COOH).
- Carbon Skeleton: Nine distinct carbon environments, including quaternary, aromatic, and aliphatic carbons.

This guide will predict the spectral appearance of each of these features and provide the rationale based on established principles of spectroscopy.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of **4-Benzothiazoleacetic acid** is based on the analysis of chemical shifts, spin-spin coupling, and integration.

Rationale Behind Predicted Chemical Shifts

- Carboxylic Acid Proton (H_a): The proton of the -COOH group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet far downfield, typically in the 10.0-13.0 ppm range.[\[1\]](#) [\[2\]](#) This signal's lability means it will readily exchange with deuterium, causing it to disappear from the spectrum upon the addition of a few drops of D₂O, a key diagnostic test for acidic protons.[\[1\]](#)[\[3\]](#)
- Methylene Protons (H_e): These protons are situated between an electron-withdrawing carboxylic acid group and the aromatic benzothiazole system. This benzylic-like position results in a deshielded signal, predicted to be a sharp singlet around 3.9-4.2 ppm. The absence of adjacent protons results in a singlet multiplicity.
- Aromatic Protons (H_e, H_p, H_g): The protons on the benzene portion of the scaffold (H₅, H₆, H₇) form a complex ABC spin system. Their chemical shifts are influenced by the fused thiazole ring and the C4-acetic acid substituent. H₅ (ortho to the substituent) and H₇ (adjacent to the fused ring) will be the most deshielded, likely appearing in the 7.8-8.2 ppm

range. H₆ will be located slightly more upfield, around 7.4-7.6 ppm. Each signal will appear as a doublet of doublets due to coupling with its two aromatic neighbors.

- **Thiazole Proton (H_b):** The C2-proton of the thiazole ring is in a highly electron-deficient heteroaromatic environment, leading to a significant downfield shift. It is predicted to appear as a singlet in the 9.0-9.3 ppm range.

Predicted ¹H NMR Data Summary

| Proton Label | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Notes |
|-------------------------------------|--|---------------------|-------------|--|
| H _a (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Disappears on D ₂ O exchange. [2][3] |
| H _b (C2-H) | 9.0 - 9.3 | Singlet | 1H | Highly deshielded due to heteroaromatic ring. |
| H ₉ (C7-H) | 7.9 - 8.2 | Doublet of Doublets | 1H | Part of ABC spin system. |
| H _e (C5-H) | 7.8 - 8.1 | Doublet of Doublets | 1H | Part of ABC spin system. |
| H _f (C6-H) | 7.4 - 7.6 | Doublet of Doublets | 1H | Part of ABC spin system. |
| H ₈ (-CH ₂ -) | 3.9 - 4.2 | Singlet | 2H | Benzylic and alpha to a carbonyl. |

Protocol for ¹H NMR Analysis

- **Sample Preparation:** Weigh approximately 5-10 mg of **4-Benzothiazoleacetic acid** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm

NMR tube. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the acidic proton.

- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Set the spectral width to cover a range of -2 to 16 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 2 seconds.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- Validation (D₂O Exchange): After the initial acquisition, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. Confirmation of the -COOH peak is achieved by its disappearance.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon framework of a molecule. As it is typically acquired with proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum.

Rationale Behind Predicted Chemical Shifts

- Carbonyl Carbon (C_i): The carbon of the carboxylic acid is the most deshielded carbon in the molecule due to being double-bonded to one oxygen and single-bonded to another. Its resonance is predicted to be in the 170-175 ppm range.[\[1\]](#)[\[4\]](#)

- Aromatic & Heteroaromatic Carbons (C_a-C_h): The eight carbons of the benzothiazole ring system will appear in the typical aromatic region of 120-155 ppm.[4][5] Quaternary carbons (C3a, C4, C7a) will generally have weaker signals. The C2 carbon, bonded to both nitrogen and sulfur, will be significantly deshielded, predicted around 152-155 ppm. Carbons C4, C5, and C7 will also be downfield due to substituent and heteroatom effects.
- Methylene Carbon (C_j): This aliphatic carbon, positioned between the aromatic ring and the carbonyl group, is predicted to have a chemical shift in the range of 35-40 ppm.[1]

Predicted ¹³C NMR Data Summary

| Carbon Label | Predicted Chemical Shift (δ , ppm) | Notes |
|-------------------------------------|---|--|
| C _i (-COOH) | 170 - 175 | Characteristic shift for a carboxylic acid.[4] |
| C _a (C2) | 152 - 155 | Deshielded by adjacent N and S atoms. |
| C _e (C7a) | 150 - 153 | Quaternary carbon at ring junction. |
| C _a (C3a) | 134 - 137 | Quaternary carbon at ring junction. |
| C _o (C4) | 132 - 135 | Quaternary carbon, substituted. |
| C _h (C7) | 127 - 130 | Aromatic CH. |
| C _p (C5) | 125 - 128 | Aromatic CH. |
| C _g (C6) | 123 - 126 | Aromatic CH. |
| C _j (-CH ₂ -) | 35 - 40 | Aliphatic carbon. |

Predicted High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for determining the molecular weight and fragmentation pattern of polar, non-volatile compounds like **4-Benzothiazoleacetic acid**.

Electrospray Ionization (ESI) is the method of choice due to its soft nature, which preserves the molecular ion.^{[6][7]}

Ionization and Predicted Molecular Ion

Given the acidic nature of the molecule, ESI in negative ion mode is expected to be highly efficient, producing a deprotonated molecular ion $[M-H]^-$. Positive ion mode analysis would yield the protonated molecule, $[M+H]^+$.

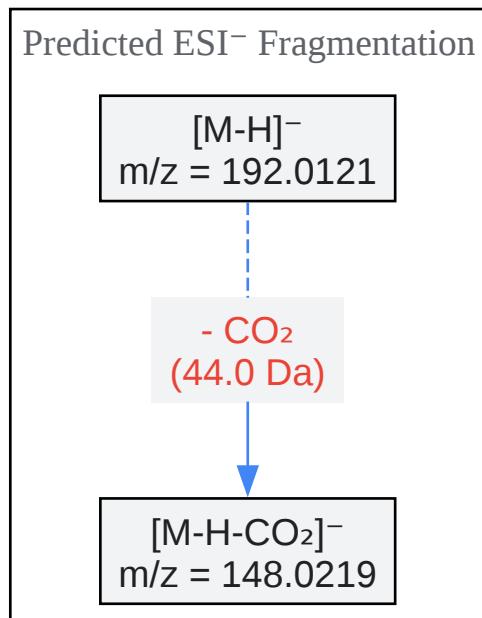
- Chemical Formula: $C_9H_7NO_2S$
- Exact Mass: 193.0198
- Predicted $[M-H]^-$ (Negative Mode): m/z 192.0121
- Predicted $[M+H]^+$ (Positive Mode): m/z 194.0276

Predicted Fragmentation Pathway (ESI Negative Mode)

Tandem MS (MS/MS) of the $[M-H]^-$ ion (m/z 192.01) is predicted to follow a logical pathway dominated by the loss of the carboxyl group.

- Primary Fragmentation: The most favorable fragmentation is the loss of carbon dioxide (CO_2) from the carboxylate anion. This is a characteristic loss for deprotonated carboxylic acids.^[8]
 - $[C_9H_6NO_2S]^- \rightarrow [C_8H_6NS]^- + CO_2$
 - m/z 192.01 → m/z 148.02 (Loss of 44.0 Da)
- Secondary Fragmentation: The resulting fragment ion at m/z 148.02 (a deprotonated methyl-benzothiazole carbanion) may undergo further fragmentation, such as the loss of HCN, although this would be a less favorable pathway.

The diagram below, generated using DOT language, illustrates this primary fragmentation logic.



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Caption: Predicted primary fragmentation of **4-Benzothiazoleacetic acid** in negative ion ESI-MS/MS.

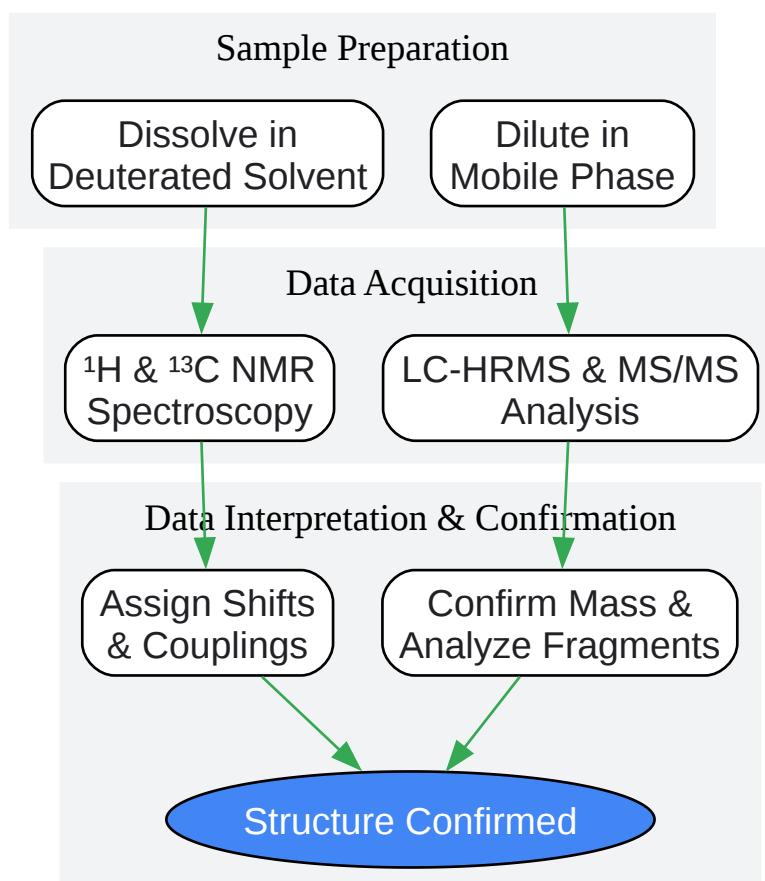
Protocol for LC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 μ g/mL using the initial mobile phase composition.
- Chromatography (HPLC/UHPLC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m) is appropriate.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
 - Flow Rate: 0.3-0.5 mL/min.

- Column Temperature: 40 °C.
- Mass Spectrometry (ESI-QTOF or ESI-Orbitrap):
 - Ionization Mode: Run in both positive and negative ESI modes in separate acquisitions for comprehensive data.
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
 - Source Temperature: 120 °C.
 - Desolvation Gas: Nitrogen at a flow rate of 800 L/hr and temperature of 350 °C.
- Data Acquisition: Perform a full scan MS experiment to identify the molecular ion. Follow this with a targeted MS/MS experiment, selecting the predicted m/z of the molecular ion (192.01 or 194.03) as the precursor for collision-induced dissociation (CID).

Integrated Analytical Workflow

The confirmation of **4-Benzothiazoleacetic acid**'s structure is not a linear process but an integrated workflow where data from orthogonal techniques (NMR and MS) are synthesized to build a conclusive case.



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Caption: Integrated workflow for the structural elucidation of **4-Benzothiazoleacetic acid**.

Conclusion

The predictive analysis presented in this guide provides a robust analytical framework for the characterization of **4-Benzothiazoleacetic acid**. The expected ¹H and ¹³C NMR spectra are defined by the unique electronic environments of the benzothiazole core and the acetic acid substituent. High-resolution mass spectrometry is anticipated to confirm the elemental composition, with a clear fragmentation pattern dominated by the loss of carbon dioxide in negative ion mode. By following the detailed protocols and leveraging the integrated workflow, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the reliability and reproducibility of their scientific outcomes.

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